N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, which is known for its biological activity, and sulfonamide groups, which are often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate amine. The dimethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the ethanesulfonyl group through a sulfonylation reaction. The final step involves the formation of the benzamide moiety by reacting the intermediate with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide groups, it has potential as an antimicrobial agent and is being investigated for its therapeutic properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the benzothiazole ring can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.
Sulfonamides: Compounds with sulfonamide groups are widely used in pharmaceuticals for their antimicrobial properties.
Benzamides: These compounds are known for their use in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFPJGGWLMSFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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